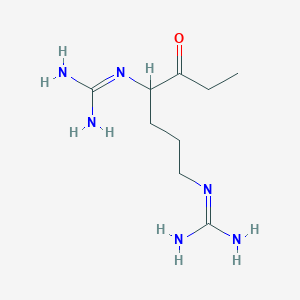
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly significant due to its involvement in various biological functions and its presence in glycoproteins and glycolipids on cell surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid typically involves enzymatic methods. One common approach is the two-step enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation . This method uses pyruvate and N-acetyl-glucosamine as substrates and has been reported to produce the compound with high efficiency .
Industrial Production Methods: Industrial production of this compound often relies on the same enzymatic synthesis methods due to their high yield and efficiency. Optimization strategies such as adjusting pyruvate concentration and temperature shifts during the process are employed to enhance production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and application.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different scientific and industrial applications.
Applications De Recherche Scientifique
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in cellular recognition and signaling processes. In medicine, it is studied for its potential therapeutic applications, including its role as a receptor for pathogens . In the industry, it is used in the production of glycoproteins and glycolipids .
Mécanisme D'action
The mechanism of action of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid involves its interaction with specific molecular targets and pathways. It acts as a receptor for various pathogens, facilitating their attachment to host cells . This interaction is crucial for understanding the compound’s role in infection biology and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid is unique compared to other similar compounds such as N-acetylneuraminic acid and N-glycolylneuraminic acid. While all these compounds are sialic acids, this compound has distinct structural features that contribute to its specific biological functions . Similar compounds include N-acetylneuraminic acid, N-glycolylneuraminic acid, and N-acetyl-9-O-lactoylneuraminic acid .
Propriétés
Formule moléculaire |
C13H22N2O9 |
|---|---|
Poids moléculaire |
350.32 g/mol |
Nom IUPAC |
(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7-,8+,9+,10+,11+,13?/m0/s1 |
Clé InChI |
VOVFDZJABRGWTQ-CHNADMEASA-N |
SMILES isomérique |
CC(=O)NC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
SMILES canonique |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


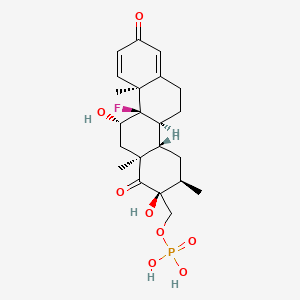
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
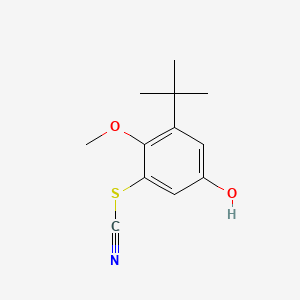
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
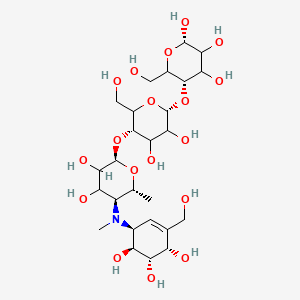
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
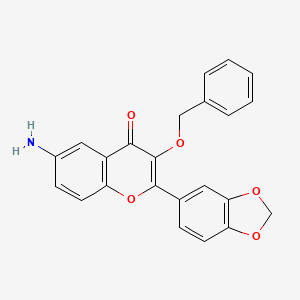
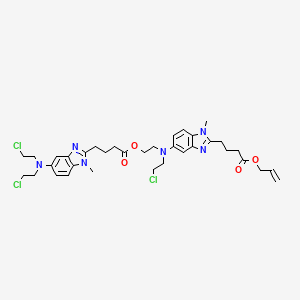
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)

